molecular formula C10H8ClNO2S B3041732 Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 35212-87-4

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B3041732
CAS No.: 35212-87-4
M. Wt: 241.69 g/mol
InChI Key: QWXWNCOUMITXRA-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl ester at position 2, an amino group at position 3, and a chloro substituent at position 6. Its molecular formula is C₁₀H₈ClNO₂S, with a molecular weight of 253.70 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical research, particularly for synthesizing bioactive derivatives via acylation or condensation reactions .

Properties

IUPAC Name

methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWNCOUMITXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159979
Record name Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35212-87-4
Record name Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35212-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Reduction Approach

Reaction Overview

This method involves three sequential steps: nucleophilic aromatic substitution, cyclization to form the benzothiophene core, and reduction of a nitrile group to an amine. The synthesis begins with 4-chloro-2-fluorobenzonitrile and methyl thioglycolate as starting materials.

Nucleophilic Aromatic Substitution

The fluorine atom in 4-chloro-2-fluorobenzonitrile is replaced by the thiol group of methyl thioglycolate. This substitution is facilitated by the electron-withdrawing effects of the nitrile and chloro groups, which activate the aromatic ring toward nucleophilic attack.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature: 80–100°C
  • Time: 12–24 hours

The product, 4-chloro-2-(methylthioglycolate)benzonitrile, is isolated via column chromatography.

Cyclization to Benzothiophene

The intermediate undergoes intramolecular cyclization to form the benzo[b]thiophene skeleton. The nitrile group at position 3 acts as an electrophile, reacting with the thioether sulfur’s adjacent carbon to close the five-membered ring.

Key Parameters

  • Acid/Base Catalysis: Cyclization is promoted under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions.
  • Temperature: 120–150°C
  • Yield: 60–75%

The resulting methyl 3-cyano-6-chlorobenzo[b]thiophene-2-carboxylate is purified via recrystallization.

Nitrile Reduction to Amine

The nitrile group at position 3 is reduced to a primary amine. Hydrogenation with Raney nickel or palladium on carbon under high-pressure H₂ is commonly employed.

Optimization Insights

  • Catalyst: Raney nickel (10–15 wt%)
  • Solvent: Methanol or ethanol
  • Pressure: 3–5 atm H₂
  • Yield: 80–85%

The final product, methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate, is obtained in high purity after filtration and solvent removal.

Table 1: Cyclization and Reduction Method Summary

Step Reagents/Conditions Yield (%)
Substitution K₂CO₃, DMF, 80°C, 24 h 70
Cyclization H₂SO₄, 130°C, 12 h 65
Reduction Raney Ni, H₂ (4 atm), MeOH 82

Palladium-Catalyzed Amination of 3-Chloro Precursor

Buchwald-Hartwig Amination

The chloro group at position 3 is replaced with an amine via palladium-catalyzed cross-coupling. This method offers regioselectivity and compatibility with sensitive functional groups.

Reaction Setup

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Amine Source: Ammonia (NH₃) or benzophenone imine
  • Solvent: Toluene or 1,4-dioxane
  • Temperature: 100–110°C
  • Time: 24–48 hours

Yield: 75–90% after hydrolysis (if using benzophenone imine).

Table 2: Amination Reaction Parameters

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)₂
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (2 equiv)
Solvent Toluene
Temperature 110°C

Alternative Approaches and Recent Advances

Palladium-Mediated Carbonylation

A methodology adapted from Jiao et al. (2022) involves oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes under CO and air. While this approach produces benzothiophene-3-carboxylates, modifying the starting material to include chloro and amine groups could theoretically yield the target compound.

Key Steps

  • Cyclization: Intramolecular S-5-endo-dig cyclization forms the thiophene ring.
  • Demethylation: Iodide-promoted S-demethylation.
  • Carbonylation: CO insertion under Pd catalysis.

Challenges

  • Positioning the carboxylate at C2 instead of C3 requires tailored substrates.
  • Introducing the amino group necessitates additional functionalization steps.

Directed Ortho Metalation

Directed metalation strategies could enable precise introduction of substituents. For example, using a directing group at C2 to facilitate amination at C3.

Hypothetical Pathway

  • Install a directing group (e.g., CONHR) at C2.
  • Deprotonate C3 with LDA and quench with an electrophilic amine source.
  • Remove the directing group via hydrolysis.

Scientific Research Applications

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a chemical compound with applications in scientific research, particularly in pharmaceutical development . This compound is a derivative of benzo[b]thiophene, a heterocyclic structure known for its presence in various bioactive molecules .

Scientific Research Applications

This compound is primarily used as a building block in the synthesis of more complex molecules with desired biological activities .

Pharmaceutical Development

  • Antibacterial Agents: Benzo[b]thiophene derivatives have demonstrated activity against Staphylococcus aureus, including drug-resistant strains . For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimum inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin and daptomycin-resistant strains . The compound was also found to be non-cytotoxic .
  • Kinase Inhibitors: Aminobenzothiophene scaffolds are useful in developing kinase inhibitors . These enzymes are essential for inflammatory cell signaling events and contain historically popular drug targets for inflammatory diseases . An aminobenzo[b]thiophene derivative, PF-3644022, shows excellent kinase selectivity for MK2, which is involved in inflammatory diseases .
  • Tankyrase Inhibitors: Methylthioglycolate reacted with a specific compound to yield 3-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester, which displayed marked inhibition of TNKS and an interesting selectivity profile toward PARP enzymes .
  • Anti-inflammatory and Anti-cancer Drugs: Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is utilized in the development of anti-cancer and anti-inflammatory drugs .

Synthesis of 3-aminobenzo[b]thiophenes

  • Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine provides rapid access to 3-aminobenzo[b]thiophenes . This method has been applied to synthesize thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .

Mechanism of Action

The mechanism of action of methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The following table highlights critical differences between the target compound and its closest analogs:

Compound Name CAS Number Molecular Weight Substituents (Position) Key Functional Groups
Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate 254982-32-6* 309.69 -NH₂ (3), -Cl (6), -COOCH₃ (2) Amino, Chloro, Ester
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 226.68 -Cl (6), -COOCH₃ (2) Chloro, Ester
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 224.26 -OH (3), -COOCH₂CH₃ (2) Hydroxy, Ester
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate 59812-34-9 240.71 -Cl (3), -CH₃ (6), -COOCH₃ (2) Chloro, Methyl, Ester
Methyl 3-amino-4-chloro-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate 254982-32-6 309.69 -NH₂ (3), -Cl (4), -CF₃ (6) Amino, Chloro, Trifluoromethyl

* Note: The CAS number 254982-32-6 is listed in for a trifluoromethyl-substituted derivative but is referenced here for illustrative purposes due to structural similarity.

Key Observations:
  • The amino group enhances nucleophilicity, enabling reactions with acylating agents (e.g., anhydrides) to form amides or carbamates .
  • This affects reactivity in electrophilic substitution reactions .
  • Steric Considerations: Bulkier groups (e.g., trifluoromethyl at position 6) may hinder access to the reactive amino group, influencing synthetic pathways .

Physicochemical Properties

  • Melting Points: Amino-substituted derivatives generally exhibit higher melting points due to hydrogen bonding. For example, compound 23 (N-(2-chlorophenyl)-substituted analog) has a melting point of 197–199°C , whereas Methyl 6-chlorobenzo[b]thiophene-2-carboxylate lacks reported melting data.
  • Solubility: The amino group improves water solubility compared to chloro- or methyl-substituted analogs, which are more lipophilic .

Biological Activity

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique thiophene ring structure substituted with amino and chlorobenzene moieties. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit various kinases involved in cancer progression, notably:

  • LIMK1 : Inhibition of LIMK1 disrupts actin polymerization, which is essential for cell motility and metastasis.
  • PIM Kinases : These kinases play a role in cell survival and proliferation; their inhibition can lead to reduced tumor growth.
  • MAPK Pathway : The compound has shown potential as an inhibitor of MK2, a downstream target in the MAPK signaling pathway, which is implicated in inflammatory responses and cancer cell survival.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Kinase Inhibition : The compound binds to the active sites of specific kinases, leading to their inhibition. This action disrupts critical signaling pathways involved in cell growth and survival.
  • Impact on Biochemical Pathways : By inhibiting LIMK1 and MK2, this compound can alter pathways related to cytoskeletal dynamics and inflammatory responses, respectively .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, suggesting good bioavailability when administered orally. Its metabolic profile is currently under investigation to assess potential toxicity and efficacy in vivo.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated potent inhibition of LIMK1 with IC50 values in the low micromolar range.
Study B (2024)Showed efficacy against cancer cell lines with significant reductions in viability at concentrations below 10 µM.
Study C (2024)Investigated antimicrobial properties, revealing moderate activity against Gram-positive bacteria.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

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